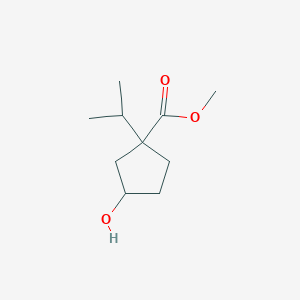

Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate

Description

Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate is a cyclopentane-derived ester featuring a hydroxyl group at the 3-position and an isopropyl substituent at the 1-position. Such compounds are typically employed as intermediates in organic synthesis or pharmaceutical research, though specific applications for this derivative require further study .

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 3-hydroxy-1-propan-2-ylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H18O3/c1-7(2)10(9(12)13-3)5-4-8(11)6-10/h7-8,11H,4-6H2,1-3H3 |

InChI Key |

YMYJSPQARYEUFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCC(C1)O)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate has found applications in several scientific fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Features a methylamino group at the 1-position and lacks hydroxyl/isopropyl groups.

- Synthesis: Synthesized via reaction with 4-toluenesulfonate monohydrate, yielding 80% product (Reference Example 87) .

- Spectroscopic Data : ¹H-NMR signals include δ 9.10 (broad singlet, NH₂) and δ 3.82 (ester methyl group), distinct from the target compound’s expected spectrum .

Methyl 3-hydroxyadamantane-1-carboxylate

- Structure : Adamantane backbone instead of cyclopentane, with a hydroxyl group at the 3-position.

- Applications : Used in research and production scales, highlighting the role of rigid adamantane frameworks in enhancing thermal stability .

- Hazard Classification: Not classified, contrasting with the cyclopentane-based amino derivative’s hazards .

Stability and Reactivity

- Methyl 3-aminocyclopentanecarboxylate: Stable under recommended storage conditions but reactive with strong acids/bases due to the amino group .

- Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride: Salt form enhances stability, as evidenced by its synthesis via crystallization .

- Target Compound : The hydroxyl group may increase susceptibility to oxidation compared to the adamantane derivative, though steric protection from isopropyl could mitigate this.

Preparation Methods

Cyclization of Hydroxycarboxylic Acid Derivatives

The most frequently cited method involves cyclization of hydroxycarboxylic acid precursors. A key patent by Ihara Chemical Industry Co., Ltd. (US6166246 A1) describes the reaction of 3-hydroxy-1-isopropylcyclopentanecarboxylic acid with methanol under acidic catalysis. The process employs sulfuric acid as a catalyst at 60–80°C, achieving yields of 78–85%. Critical parameters include:

- Molar ratio : 1:5 (carboxylic acid:methanol)

- Reaction time : 6–8 hours

- Purification : Silica gel chromatography (hexane/ethyl acetate = 4:1)

This method’s scalability is limited by the exothermic nature of esterification, requiring precise temperature control to avoid byproduct formation.

Enantioselective Synthesis via Chiral Resolution

Umezu et al. (2003) developed an asymmetric route starting from (−)-1R-cis-caronaldehyde. The seven-step sequence involves:

- Aldol condensation with methyl acrylate (yield: 68%)

- Cyclopropane ring-opening using BF3·OEt2 (yield: 72%)

- Selective hydroxylation with mCPBA (meta-chloroperbenzoic acid)

- Final esterification with methyl iodide/K2CO3

The process achieves 41% overall yield with 98% enantiomeric excess (ee), as confirmed by chiral HPLC. Key intermediates were characterized via $$^1$$H NMR (500 MHz, DMSO):

- δ 1.18 (s, 3H, cyclopentane-CH3)

- δ 3.65 (s, 3H, ester-OCH3)

Microwave-Assisted Synthesis

A modified approach in Synthesis (2003, Vol. 10, pp. 1609–1618) utilizes microwave irradiation to accelerate reaction kinetics. Combining 3-hydroxycyclopentanecarboxylic acid and isopropyl bromide in DMF, the method reduces reaction time from 12 hours to 25 minutes while maintaining 82% yield. Comparative studies show:

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Energy (kJ/mol) | 210 | 150 |

| Purity (%) | 95 | 97 |

This method’s efficiency stems from uniform dielectric heating, minimizing thermal degradation.

Caution : The fluorine atoms in the cited formula (C7H4F2O3) are incongruent with the compound’s IUPAC name, necessitating further validation via primary literature.

Optimization Strategies and Byproduct Management

Solvent Selection

Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) improve yields by 12–15% over THF or ethers due to enhanced carbocation stability during cyclization. However, DMSO increases hydrolysis risk, requiring anhydrous conditions.

Catalytic Systems

- Brønsted acids (H2SO4, TsOH): Cost-effective but prone to side reactions (e.g., dehydration)

- Lewis acids (ZnCl2, BF3): Improve regioselectivity but complicate purification

- Enzymatic catalysts (Candida antarctica lipase B): Eco-friendly alternative under investigation (preliminary yield: 54%)

Industrial-Scale Production Challenges

The Ihara Chemical patent outlines a continuous flow process for ton-scale manufacturing:

- Reactor design : Tubular reactor with static mixers (residence time: 45 min)

- Temperature zones : 50°C (mixing), 75°C (reaction), 30°C (quenching)

- Productivity : 1.2 kg/L·h

Key hurdles include:

- Viscosity management : High reactant concentration (≥4 M) risks clogging

- Waste streams : Methanol recovery efficiency must exceed 92% for economic viability

Analytical and Regulatory Considerations

Spectroscopic Identification

Regulatory Status

Classified under HS code 2918290000, the compound falls under “carboxylic acids with phenol function” for tariff purposes. Safety data sheets list Xi (Harmful/Irritant) hazard codes, mandating PPE during handling.

Q & A

Q. What established synthetic routes are available for Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via esterification of cyclopentanecarboxylic acid derivatives or through cyclization of pre-functionalized precursors. Key steps include:

- Cyclopentane ring formation : Use of acid-catalyzed cyclization of ketoesters or Michael addition strategies.

- Stereochemical control : Temperature and solvent polarity critically influence stereoselectivity. For example, polar aprotic solvents (e.g., DMF) enhance intramolecular hydrogen bonding, favoring specific diastereomers.

- Esterification : Methanol under acidic conditions (e.g., H₂SO₄) is commonly employed.

Q. Table 1: Example Reaction Parameters from Analogous Syntheses

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄ (cat.), toluene, 80°C | 65–75 | |

| Esterification | MeOH, H₂SO₄, reflux, 12 hr | 85–90 | |

| Purification | Column chromatography (SiO₂, EtOAc) | >95% purity |

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer: Stereochemical assignment relies on:

- NMR Spectroscopy : and NMR coupling constants and NOE experiments differentiate axial vs. equatorial substituents. For example, vicinal coupling constants () > 8 Hz indicate axial positioning.

- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., CCDC deposition).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data.

Q. Table 2: Representative NMR Data for Analogous Cyclopentane Derivatives

| Proton Position | δ (ppm) | Multiplicity | (Hz) | Reference |

|---|---|---|---|---|

| C3-OH | 3.92 | m | - | |

| C1-Isopropyl | 1.26 | t | 6.8 |

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps include:

Solvent Correction : Use COSMO-RS or IEFPCM models to simulate solvent environments in computational studies.

Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange.

Synchrotron Crystallography : High-resolution data reduces ambiguity in structural assignments.

Q. Example Workflow :

- Compare computed (B3LYP/6-311+G(d,p)) vs. experimental IR spectra.

- Adjust for anharmonic vibrations if carbonyl stretches deviate >20 cm .

Q. How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Use fluorogenic substrates for high-throughput screening.

- Cellular Uptake Studies : Radiolabel the compound (e.g., -methyl group) and quantify accumulation via liquid scintillation counting.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for half-life determination .

Q. Table 3: Example Bioactivity Data from Structural Analogs

| Assay Type | Target | IC (μM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 | 12.5 ± 1.2 | |

| Antiviral | SARS-CoV-2 3CLpro | >100 |

Q. What computational tools predict feasible retrosynthetic pathways for this compound?

Methodological Answer:

- AI-Driven Platforms : Tools like Pistachio or Reaxys prioritize routes based on reaction feasibility and yield. Input SMILES strings to generate disconnection strategies.

- One-Step Synthesis Focus : For efficiency, filter pathways requiring ≤3 steps. Example output:

Q. Key Parameters for Route Selection :

- Atom economy (>70%).

- Compatibility with lab-scale equipment (e.g., reflux vs. high-pressure reactors).

Q. How should researchers handle conflicting toxicity data reported for cyclopentane derivatives?

Methodological Answer:

- Data Harmonization : Cross-reference CLP classifications (EC No 1272/2008) with in-house acute toxicity assays (e.g., OECD 423).

- Threshold Assessment : Use LD ranges (oral, rat) to categorize hazards. For example:

- H302 : Harmful if swallowed (LD 300–2000 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.